

"2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(3,4-Difluorophenyl)-1-(ptolyl)ethanone

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An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical, chemical, and spectroscopic properties of **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone**. It includes a plausible synthetic route with a detailed experimental protocol, designed to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Physical Properties

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone, also known as a deoxybenzoin derivative, is a ketone featuring a difluorinated phenyl ring and a tolyl group. The presence of the difluorophenyl moiety is a common structural feature in medicinal chemistry, suggesting its potential as an intermediate or building block in the synthesis of pharmacologically active compounds.

Below is a summary of its key identifiers and physical properties. Specific experimental data for properties such as melting and boiling points are not readily available in the cited public literature; therefore, values for closely related structures are provided for context where applicable.



Property	Data	Citation
IUPAC Name	2-(3,4-Difluorophenyl)-1-(4- methylphenyl)ethanone	
Synonyms	2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone	_
CAS Number	1504609-61-3	[1][2]
Molecular Formula	C15H12F2O	[2]
Molecular Weight	246.25 g/mol	[2]
Appearance	Data not available	_
Melting Point	Data not available	_
Boiling Point	Data not available	_
Solubility	Data not available	_

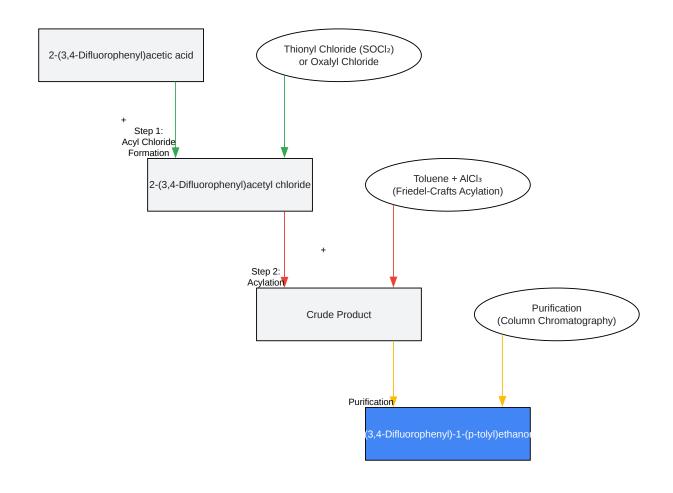
Proposed Synthesis and Experimental Protocol

While a specific documented synthesis for this exact compound is not widely published, a highly plausible and efficient method is the Friedel-Crafts acylation of toluene with 2-(3,4-difluorophenyl)acetyl chloride. This reaction is a classic and reliable method for forming aryl ketones.[3]

Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available 2-(3,4-difluorophenyl)acetic acid.





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Caption: Proposed workflow for the synthesis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for Friedel-Crafts acylations.[3]

Step 1: Synthesis of 2-(3,4-Difluorophenyl)acetyl chloride



- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add 2-(3,4-difluorophenyl)acetic acid (1.0 eq).
- Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
- Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours, monitoring the evolution of HCl and SO₂ gas.
- Once the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2-(3,4-difluorophenyl)acetyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

- In a separate, dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to an excess of dry toluene, which serves as both the solvent and reactant.
- Cool the stirred suspension to 0 °C in an ice bath.
- Dissolve the crude 2-(3,4-difluorophenyl)acetyl chloride from Step 1 in a small amount of dry toluene.
- Add the acyl chloride solution dropwise to the AlCl₃/toluene suspension over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.



- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) twice.
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

Purify the crude solid/oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

Spectroscopic and Analytical Characterization (Predicted)

No specific published spectra for this compound were identified. The following are predicted characteristics based on the molecular structure and data from analogous compounds.



Technique	Predicted Characteristics
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl on the tolyl ring. δ ~7.3 ppm (d, 2H): Aromatic protons meta to the carbonyl on the tolyl ring. δ ~7.0-7.2 ppm (m, 3H): Aromatic protons on the difluorophenyl ring. δ ~4.2 ppm (s, 2H): Methylene protons (-CH ₂ -). δ ~2.4 ppm (s, 3H): Methyl protons (-CH ₃) of the tolyl group.
¹³ C NMR (CDCl₃, 101 MHz)	δ ~196-198 ppm: Carbonyl carbon (C=O). δ ~150 ppm (dd): C-F carbons on the difluorophenyl ring. δ ~115-145 ppm: Remaining aromatic carbons. δ ~45 ppm: Methylene carbon (-CH ₂ -). δ ~21 ppm: Methyl carbon (-CH ₃).
¹⁹ F NMR (CDCl₃, 377 MHz)	Two distinct signals are expected in the typical aryl-fluoride region (-130 to -150 ppm), showing coupling to each other (ortho F-F coupling) and smaller couplings to adjacent aromatic protons.
IR Spectroscopy (KBr/ATR)	~1685 cm ⁻¹ : Strong C=O (ketone) stretching vibration. ~3050-3100 cm ⁻¹ : Aromatic C-H stretching. ~2850-2950 cm ⁻¹ : Aliphatic C-H stretching (methylene and methyl). ~1600 cm ⁻¹ : Aromatic C=C stretching. ~1100-1250 cm ⁻¹ : Strong C-F stretching vibrations.
Mass Spectrometry (EI)	m/z 246 (M+): Molecular ion peak. m/z 119: Fragment corresponding to the tolyl-carbonyl cation [CH ₃ C ₆ H ₄ CO] ⁺ . m/z 127: Fragment corresponding to the difluorobenzyl cation [F ₂ C ₆ H ₃ CH ₂] ⁺ . m/z 91: Tropylium ion from the tolyl group [C ₇ H ₇] ⁺ .

Chemical Reactivity and Stability



- Reactivity: The primary sites of reactivity are the ketone functional group and the aromatic rings.
 - Ketone: The carbonyl group can undergo nucleophilic addition reactions, reduction to a
 secondary alcohol (using agents like NaBH₄), or oxidation under harsh conditions. The
 adjacent methylene protons are acidic and can be deprotonated with a suitable base to
 form an enolate, which can then participate in various alkylation or condensation
 reactions.
 - Aromatic Rings: The tolyl ring is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methyl group. The difluorophenyl ring is deactivated due to the electron-withdrawing nature of the fluorine atoms.
- Stability and Storage: The compound is expected to be a stable solid or high-boiling liquid at room temperature. It should be stored in a cool, dry place, away from strong oxidizing agents and direct sunlight.

Potential Applications in Drug Development

The α-aryl ketone (deoxybenzoin) scaffold is a privileged structure in medicinal chemistry. Molecules containing this core are investigated for a wide range of biological activities. For instance, related structures have been explored as inhibitors of enzymes like catechol-O-methyltransferase (COMT), highlighting the potential for this class of compounds in neuropharmacology.[4] The inclusion of a difluorophenyl group often enhances metabolic stability and modulates pharmacokinetic properties such as membrane permeability and binding affinity, making 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone a compound of interest for further functionalization and screening in drug discovery programs.

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- To cite this document: BenchChem. ["2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405960#2-3-4-difluorophenyl-1-p-tolyl-ethanonephysical-and-chemical-properties]

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